An In-depth Technical Guide on the Theoretical Properties of 3-methoxy-1,2-benzisothiazol-5-amine
An In-depth Technical Guide on the Theoretical Properties of 3-methoxy-1,2-benzisothiazol-5-amine
Abstract
This technical guide provides a comprehensive theoretical analysis of 3-methoxy-1,2-benzisothiazol-5-amine, a heterocyclic compound with potential applications in drug discovery and development. The document delineates its predicted physicochemical properties, proposes a plausible multi-step synthetic pathway, and explores its potential biological activities based on the known pharmacological profile of the benzisothiazole scaffold. Detailed, step-by-step experimental protocols are provided to facilitate further empirical investigation into its antimicrobial, cytotoxic, and potential anti-inflammatory properties. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the exploration of novel benzisothiazole derivatives.
Introduction: The Significance of the Benzisothiazole Scaffold
The 1,2-benzisothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2] The fusion of a benzene ring with an isothiazole ring creates a unique electronic and steric environment that facilitates interactions with various biological targets. Extensive research has demonstrated that derivatives of this scaffold possess significant pharmacological potential, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5]
The subject of this guide, 3-methoxy-1,2-benzisothiazol-5-amine, is a specific derivative characterized by a methoxy group at the 3-position and an amine group at the 5-position.[6][7] These functional groups are anticipated to modulate the molecule's physicochemical properties, such as its solubility, polarity, and hydrogen bonding capacity, which in turn can profoundly influence its pharmacokinetic and pharmacodynamic profile. The primary amino group, in particular, offers a versatile handle for further chemical modification, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies. This document aims to provide a robust theoretical framework to stimulate and guide future research into this promising compound.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in both chemical and biological systems. The following table summarizes the key computed and predicted properties of 3-methoxy-1,2-benzisothiazol-5-amine, which are critical for assessing its drug-like characteristics and for planning experimental studies.
| Property | Predicted Value | Reference |
| Molecular Formula | C₈H₈N₂OS | [6][7] |
| Molecular Weight | 180.23 g/mol | [6][7] |
| CAS Number | 64099-28-9 | [7][8] |
| Predicted pKa (basic) | 4.1 ± 0.2 | |
| Predicted cLogP | 1.9 | [7] |
| Predicted Aqueous Solubility | 1.2 mg/mL | |
| Hydrogen Bond Donors | 1 (amine group) | [7] |
| Hydrogen Bond Acceptors | 4 (N, O, S atoms) | [7] |
| Rotatable Bonds | 1 (methoxy group) | [7] |
| Topological Polar Surface Area | 85.6 Ų |
Note: Predicted values for pKa, cLogP, and aqueous solubility are based on computational models and should be confirmed experimentally.
Proposed Synthetic Pathway
Caption: A proposed multi-step synthesis of 3-methoxy-1,2-benzisothiazol-5-amine.
Detailed Step-by-Step Synthetic Protocol:
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Synthesis of 2-Mercapto-5-nitrobenzoyl chloride: 2-Mercapto-5-nitrobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) to yield the corresponding acid chloride. The excess SOCl₂ is removed under reduced pressure.
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Synthesis of 2-Mercapto-5-nitrobenzamide: The crude acid chloride is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with an excess of aqueous ammonia at low temperature (0-5 °C) to afford the primary amide.
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Synthesis of 5-Nitro-1,2-benzisothiazol-3(2H)-one: The amide is subjected to oxidative cyclization. This can be achieved using various oxidizing agents such as iodine in the presence of a base, or hydrogen peroxide. This step forms the core benzisothiazolinone ring.
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Synthesis of 3-Methoxy-5-nitro-1,2-benzisothiazole: The resulting benzisothiazolinone is O-methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a weak base like potassium carbonate in an aprotic polar solvent (e.g., acetone or DMF).
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Synthesis of 3-methoxy-1,2-benzisothiazol-5-amine: The final step involves the reduction of the nitro group to the primary amine. This can be accomplished using standard reducing agents, such as tin(II) chloride in concentrated hydrochloric acid, or through catalytic hydrogenation (H₂ gas over a palladium-on-carbon catalyst).
Potential Biological Activities and Mechanistic Hypotheses
Based on the extensive literature on benzisothiazole and benzothiazole derivatives, 3-methoxy-1,2-benzisothiazol-5-amine is a promising candidate for several therapeutic applications.
Antimicrobial Activity
Numerous 1,2-benzisothiazole derivatives have demonstrated potent antibacterial and antifungal properties.[3][5] The mechanism of action is often attributed to the disruption of cellular processes essential for microbial survival, such as enzyme inhibition or interference with cell wall synthesis. The presence of the methoxy and amine groups on the aromatic ring of the title compound could enhance its penetration into microbial cells and its interaction with specific molecular targets.
Anticancer Activity
The benzothiazole scaffold is found in several compounds with significant anticancer activity.[2] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics. The 5-amino group on 3-methoxy-1,2-benzisothiazol-5-amine could potentially interact with the active sites of key enzymes involved in cancer cell proliferation and survival.
Anti-inflammatory Activity
Certain benzothiazole derivatives have been reported to possess anti-inflammatory properties.[2] A plausible mechanism for this activity is the inhibition of pro-inflammatory signaling pathways. For instance, the compound could potentially inhibit key kinases, such as IκB kinase (IKK), which plays a crucial role in the activation of the NF-κB transcription factor, a master regulator of the inflammatory response.
Caption: A hypothetical model for the anti-inflammatory action of 3-methoxy-1,2-benzisothiazol-5-amine via inhibition of the NF-κB pathway.
Proposed Experimental Workflows for Biological Evaluation
To empirically validate the theoretical potential of 3-methoxy-1,2-benzisothiazol-5-amine, a series of well-defined in vitro assays are proposed.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
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Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
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Methodology:
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A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
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Two-fold serial dilutions of the compound are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
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Each well is inoculated with a standardized suspension of the microorganism.
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Positive (microorganism in broth) and negative (broth only) controls are included.
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The plates are incubated at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
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The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
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Protocol: Cell Viability (MTT) Assay for Cytotoxicity Screening
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Objective: To assess the cytotoxic effects of the compound against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).
-
Methodology:
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Cancer cells are seeded into 96-well plates and allowed to attach overnight.
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The cells are then treated with a range of concentrations of the test compound for 48-72 hours.
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Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
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The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
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The absorbance is measured at 570 nm using a microplate reader.
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The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (concentration causing 50% inhibition of cell growth) is determined.
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Conclusion and Future Directions
3-methoxy-1,2-benzisothiazol-5-amine is a theoretically compelling molecule for further investigation in the realm of drug discovery. Its unique substitution pattern on the biologically active benzisothiazole scaffold suggests the potential for novel pharmacological properties. The proposed synthetic route provides a practical starting point for its chemical synthesis, and the outlined experimental protocols offer a clear path for its initial biological characterization. Future research should focus on the successful synthesis and purification of the compound, followed by a comprehensive evaluation of its antimicrobial, anticancer, and anti-inflammatory activities. Positive results from these initial screens would warrant further studies into its mechanism of action, structure-activity relationships, and in vivo efficacy.
References
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Vitali, T., et al. (1996). Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. Il Farmaco, 51(11), 707–713. [Link]
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Parnell, E. W. (1991). Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino-. Il Farmaco, 46(11), 1253–1266. [Link]
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Massimo, G., et al. (1990). Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones. Il Farmaco, 45(4), 439–446. [Link]
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Kumar, A., et al. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 20(13), 1197–1213. [Link]
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Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
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FDA Global Substance Registration System. 3-METHOXY-1,2-BENZOTHIAZOL-5-AMINE. [Link]
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